Vpstpptpspstpptpsps

IgA Nephropathy ELISA Antigenicity

Procure VPSTPPTPSPSTPPTPSPS, the exact 19-mer human IgA1 hinge region peptide, for reproducible research. Unlike truncated analogs, this full-length sequence retains all 5 endogenous O-glycosylation sites and native conformational epitopes, which are critical for accurate IgAN autoantibody detection (IgG P=0.0014; IgM P<0.0001) and 2D NMR analysis of cis/trans isomerization shifts.

Molecular Formula C81H128N20O28
Molecular Weight 1830.0 g/mol
Cat. No. B12370367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVpstpptpspstpptpsps
Molecular FormulaC81H128N20O28
Molecular Weight1830.0 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(C)O)C(=O)N4CCCC4C(=O)NC(CO)C(=O)N5CCCC5C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)N6CCCC6C(=O)N7CCCC7C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CO)C(=O)N9CCCC9C(=O)NC(CO)C(=O)N)N
InChIInChI=1S/C81H128N20O28/c1-39(2)58(82)77(125)97-29-11-18-51(97)68(116)86-46(36-104)65(113)90-60(41(4)108)81(129)101-33-15-24-57(101)76(124)96-28-10-22-55(96)72(120)92-62(43(6)110)79(127)99-31-13-20-53(99)70(118)88-48(38-106)74(122)94-26-8-17-50(94)67(115)85-45(35-103)64(112)89-59(40(3)107)80(128)100-32-14-23-56(100)75(123)95-27-9-21-54(95)71(119)91-61(42(5)109)78(126)98-30-12-19-52(98)69(117)87-47(37-105)73(121)93-25-7-16-49(93)66(114)84-44(34-102)63(83)111/h39-62,102-110H,7-38,82H2,1-6H3,(H2,83,111)(H,84,114)(H,85,115)(H,86,116)(H,87,117)(H,88,118)(H,89,112)(H,90,113)(H,91,119)(H,92,120)/t40-,41-,42-,43-,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+/m1/s1
InChIKeyQTVCIDPTZKZGNF-BTWUTSIZSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IgA1 Hinge Peptide VPSTPPTPSPSTPPTPSPS for IgA Nephropathy Research: Baseline Specifications


The synthetic peptide VPSTPPTPSPSTPPTPSPS (MW 1830.00 Da, C81H128N20O28) is the exact 19-mer sequence of the human immunoglobulin A1 (IgA1) hinge region, composed of the characteristic proline-rich tandem repeat VPSTPPTPSPSTPPTPSPS [1]. This sequence includes five endogenous O-glycosylation sites (Ser/Thr residues) [2] and functions as a defined molecular probe for studying aberrant IgA1 biology, particularly in IgA nephropathy (IgAN), where undergalactosylation exposes the core peptide epitope [1].

Why Generic IgA1 Peptides Cannot Replace VPSTPPTPSPSTPPTPSPS in Quantitative Assays


Generic or truncated IgA1 hinge region peptides (e.g., PVPSTPPTPSPSTPPTPSPS, synthetic hinge peptide sHP) or those lacking the precise tandem repeat structure fail to recapitulate the native conformational and immunological epitope landscape of human IgA1 [1]. Substitutions such as altered length, missing N-terminal Val-Pro motif, or incomplete Pro-Ser-Thr repeat units abolish the quantitative cis/trans isomerization profile (9-10% cis to 2-3% cis) upon glycosylation [2] and significantly alter antibody recognition patterns in IgAN patient sera [1]. VPSTPPTPSPSTPPTPSPS is the full-length, native sequence validated for consistent differential diagnostic signal generation.

Quantitative Differentiation of VPSTPPTPSPSTPPTPSPS Against Closest Analogs


Sequence Precision: Full-Length IgA1 Hinge Repeat vs. Truncated sHP Analogs

VPSTPPTPSPSTPPTPSPS contains the complete N-terminal Val-Pro motif (V-P) and two full tandem repeats, distinguishing it from the commonly cited PVPSTPPTPSPSTPPTPSPS (which includes an extra N-terminal Pro) and truncated sHP peptides lacking the initial VP unit . This sequence integrity is critical: ELISA using the full VPSTPPTPSPSTPPTPSPS sequence detected significantly elevated anti-α1HP IgG titers in IgAN patients versus controls (OD: 0.564 ± 0.344 vs. 0.331 ± 0.154, P = 0.0014) [1], with approximately 40% of IgAN patients showing positive IgG reactivity [1].

IgA Nephropathy ELISA Antigenicity

IgM Class Antibody Reactivity: VPSTPPTPSPSTPPTPSPS Discriminates IgAN with Superior Significance

In the same ELISA assay, the IgM class anti-α1HP antibody response measured with VPSTPPTPSPSTPPTPSPS provided even stronger discrimination between IgAN patients and controls than the IgG response [1]. The mean IgM OD value was nearly double in IgAN patients compared to controls, with a P value below 0.0001, indicating that IgM-class autoantibodies against the IgA1 hinge epitope are a highly sensitive marker when this specific peptide is used as the capture antigen [1].

IgA Nephropathy Immunology Diagnostic Assay

Conformational Switching: Glycosylation Reduces Proline Cis/Trans Ratio from 9-10% to 2-3% in VPSTPPTPSPSTPPTPSPS

VPSTPPTPSPSTPPTPSPS exhibits a quantifiable conformational shift upon enzymatic O-glycosylation, a property absent in non-glycosylatable analogs (e.g., peptides with Ser/Thr→Ala mutations) or scrambled sequences [1]. NMR analysis of VPSTPPTPSPSTPPTPSPS containing ¹³C,¹⁵N-labeled Pro residues revealed that glycosylation of specific Ser/Thr residues reduced the cis/trans ratio of C-terminal Pro residues from 9-10% to 2-3% [1]. This enthalpy-driven stabilization of the trans conformation restricts hinge flexibility and Fab-Fc orientation variability [1].

Glycobiology NMR Spectroscopy Protein Conformation

Differential Antibody Reactivity to Naked vs. Glycosylated IgA1 Correlates with VPSTPPTPSPSTPPTPSPS Epitope Exposure

The immunological relevance of the VPSTPPTPSPSTPPTPSPS core peptide is demonstrated by the progressive increase in serum IgG reactivity as carbohydrates are enzymatically removed from the IgA1 hinge region [1]. This class-level inference from IgAN patient sera shows that recognition of the naked peptide core correlates with disease pathology, confirming that this sequence is the actual autoantigenic epitope exposed in undergalactosylated IgA1 [1]. This validates the use of VPSTPPTPSPSTPPTPSPS as a surrogate antigen for detecting pathogenic anti-hinge antibodies.

IgA Nephropathy Autoantibody Glycosylation

Biological Activity: Validated Reagent for IgAN Gender and Epitope Specificity Studies

VPSTPPTPSPSTPPTPSPS has been independently validated as a probe for detecting gender differences and epitope specificity of IgG antibody activity against the IgA1 hinge portion in IgAN patients [1]. This specific biological activity distinguishes it from generic IgA fragments or other immunoglobulin-derived peptides that lack this disease-relevant immunological property. The peptide enables investigation of how patient-specific factors such as gender influence the anti-hinge antibody response [1].

IgA Nephropathy IgG Subclass Gender Difference

Optimal Research Applications for VPSTPPTPSPSTPPTPSPS Based on Quantitative Evidence


Development of IgA Nephropathy Diagnostic ELISA Kits

Use VPSTPPTPSPSTPPTPSPS as a coating antigen in ELISA plates to measure anti-α1HP IgG and IgM antibody titers. This application leverages the peptide's validated ability to discriminate IgAN patients from healthy controls with high statistical significance (IgG: P=0.0014; IgM: P<0.0001) [1]. Protocols can be optimized using the reported OD values as benchmarks for assay sensitivity and specificity.

NMR-Based Studies of O-Glycosylation Effects on Protein Conformation

Employ VPSTPPTPSPSTPPTPSPS as a defined model substrate for enzymatic glycosylation followed by 2D NMR analysis. This application is supported by quantitative evidence showing a measurable, 4- to 5-fold reduction in proline cis/trans ratios (from 9-10% to 2-3%) upon glycosylation [1]. This system enables precise thermodynamic and structural studies of how carbohydrate attachment modulates peptide backbone dynamics.

Screening for Autoantibodies Targeting Undergalactosylated IgA1

Utilize VPSTPPTPSPSTPPTPSPS as a surrogate antigen to screen patient sera for autoantibodies that specifically recognize the exposed peptide core of undergalactosylated IgA1. This scenario is justified by the observed 88% increase in serum IgG reactivity to 'naked' IgA1 (relative to native glycosylated IgA1) in IgAN patients [1], confirming the peptide's relevance for detecting pathogenic anti-hinge antibodies.

Investigation of Gender-Specific Autoimmune Responses in IgAN

Apply VPSTPPTPSPSTPPTPSPS in ELISA formats to stratify patient cohorts by gender and analyze differential IgG subclass reactivity against the IgA1 hinge epitope. This use case is supported by the peptide's validated biological activity for detecting gender differences and epitope specificity in IgAN antibody responses [1], enabling more refined immunological profiling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vpstpptpspstpptpsps

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.